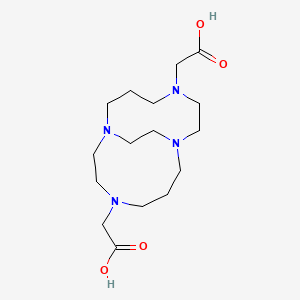
CB-TE2A
Overview
Description
CB-TE2A, also known as 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is a macrocyclic chelator. It is widely used in radiopharmaceuticals for its ability to form stable complexes with various radiometals, particularly copper-64. This compound is crucial in the field of nuclear medicine, especially for diagnostic imaging and targeted radiotherapy .
Mechanism of Action
Target of Action
CB-TE2A primarily targets the somatostatin receptor subtype 2 (SSTR2) . SSTR2 is a G-protein coupled receptor that is overexpressed in certain types of tumors, making it an attractive target for tumor imaging .
Mode of Action
This compound acts as a chelator, forming stable complexes with radiometals such as copper-64 . These complexes can be attached to peptides that bind to SSTR2, allowing for targeted imaging of SSTR2-positive tumors . The this compound-peptide complex interacts with its target (SSTR2) on the cell surface, but shows significantly less internalization compared to other similar compounds .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the somatostatin signaling pathway. The this compound-radiometal complex binds to SSTR2, allowing for the imaging of physiological processes occurring within the living system . The avid uptake of copper into inter- and intra-mitochondrial spaces, as constituents of cytochrome C oxidase, substantiates the selection of 64/67 CuCl 2 as theranostic agents .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetics. The clearance of the this compound complex from the blood is rapid, while clearance from the liver and kidneys is more modest . The this compound-peptide can be labeled with 64Cu in 0.1 M ammonium acetate buffer in 2 hours at 95°C .
Result of Action
The result of this compound’s action is the generation of a radiopharmaceutical that allows for high-contrast imaging of SSTR2-positive tumors . The this compound complex shows high tumor uptake and excellent tumor-to-background contrast . The tumor retention of the this compound complex is strongly influenced by the chelators used .
Action Environment
The action of this compound is influenced by various environmental factors. The temperature and pH conditions during the radiolabeling process can impact the efficiency of chelation . Additionally, the biological environment, including the presence of SSTR2 and the physiological state of the tumor, can influence the efficacy and stability of the this compound complex .
Biochemical Analysis
Biochemical Properties
CB-TE2A is a highly stable chelate . It has been synthesized and evaluated as a side-arm functionalized version that yields a six-coordinate uncharged Cu complex . This property allows this compound to interact with various biomolecules, including enzymes and proteins, in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a chelating agent in PET imaging . It influences cell function by allowing for the visualization of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form a stable complex with copper (Cu), particularly with the isotope 64Cu . This complex can then interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which allows for its use in long-term studies
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. While specific dosage effects have not been detailed in the available literature, the compound’s use in PET imaging suggests that it can be safely administered in controlled amounts .
Subcellular Localization
Given its role in PET imaging, it is likely that this compound can be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB-TE2A involves the cyclization of linear tetraamine precursors. One common method includes the reaction of cyclam (1,4,8,11-tetraazacyclotetradecane) with bromoacetic acid under basic conditions to introduce carboxymethyl groups at the 4 and 11 positions . The reaction typically requires heating and a suitable solvent like water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CB-TE2A primarily undergoes complexation reactions with metal ions. It forms stable chelates with radiometals like copper-64, gallium-68, and zirconium-89 .
Common Reagents and Conditions
The complexation reactions typically involve the use of metal salts (e.g., copper chloride) and this compound in a buffered solution. The reaction conditions vary depending on the metal but often require elevated temperatures and specific pH levels .
Major Products
The major products of these reactions are the metal-chelate complexes, such as copper-64-CB-TE2A, which are used in PET imaging and targeted radiotherapy .
Scientific Research Applications
CB-TE2A has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): Similar structure but less stable complexes with copper-64.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Forms stable complexes with gallium-68 but not as effective with copper-64.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Widely used but forms less stable complexes with copper-64 compared to CB-TE2A.
Uniqueness
This compound is unique due to its high stability and specificity for copper-64, making it superior for applications in PET imaging and targeted radiotherapy .
Properties
IUPAC Name |
2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24/h1-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGLWDDLZQFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




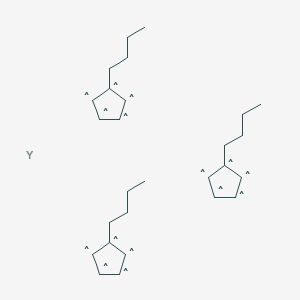
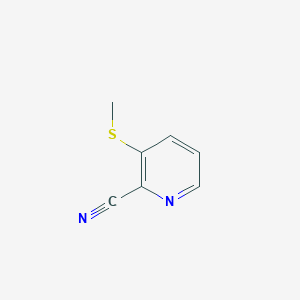
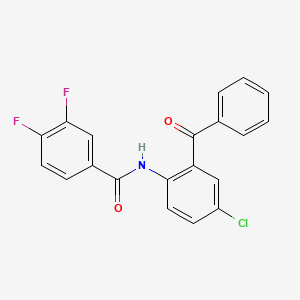
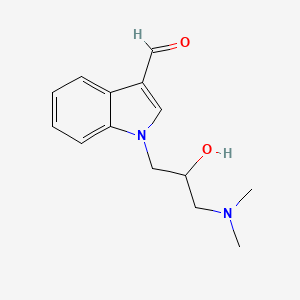
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)
![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)

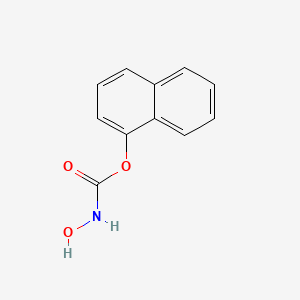
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)
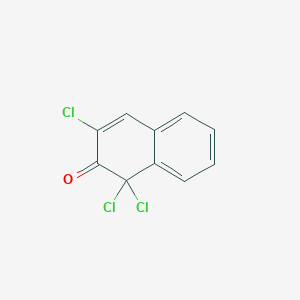
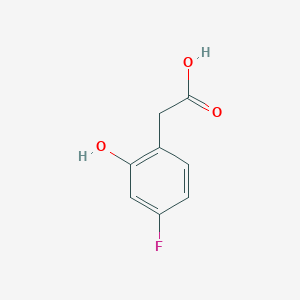
![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)
